1-fluoro-6-azaspiro[2.5]octane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-fluoro-6-azaspiro[2.5]octane hydrochloride is a chemical compound with the molecular formula C7H13ClFN and a molecular weight of 165.63 g/mol It is a spiro compound, characterized by a unique bicyclic structure where a nitrogen atom is part of one of the rings
Vorbereitungsmethoden
The synthesis of 1-fluoro-6-azaspiro[2.5]octane hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a fluoroalkyl halide with a spirocyclic amine in the presence of a base. The reaction conditions often include solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-fluoro-6-azaspiro[2.5]octane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Oxidation Reactions: The nitrogen atom in the spirocyclic ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide would yield azido derivatives, while oxidation reactions would yield N-oxides.
Wissenschaftliche Forschungsanwendungen
1-fluoro-6-azaspiro[2.5]octane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-fluoro-6-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity. The spirocyclic structure also contributes to its unique binding properties, allowing it to interact with multiple sites on the target molecule. These interactions can modulate the activity of the target, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-fluoro-6-azaspiro[2.5]octane hydrochloride can be compared with other similar compounds, such as:
1,1-difluoro-6-azaspiro[2.5]octane hydrochloride: This compound has two fluorine atoms instead of one, which can affect its chemical reactivity and biological activity.
6-azaspiro[2.5]octane hydrochloride:
The presence of the fluorine atom in this compound makes it unique, as it can form stronger interactions with target molecules, enhancing its potential as a therapeutic agent.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-fluoro-6-azaspiro[2.5]octane hydrochloride involves the reaction of 1,6-diazabicyclo[4.4.0]dec-5-ene (DBD) with hydrogen fluoride (HF) to form 1-fluoro-6-azaspiro[2.5]octane, which is then reacted with hydrochloric acid (HCl) to form the hydrochloride salt.", "Starting Materials": [ "1,6-diazabicyclo[4.4.0]dec-5-ene (DBD)", "Hydrogen fluoride (HF)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: DBD is dissolved in HF and the mixture is heated to 60-70°C for 24 hours.", "Step 2: The reaction mixture is cooled and the excess HF is removed under reduced pressure.", "Step 3: The resulting crude product is dissolved in water and the pH is adjusted to 7-8 with sodium hydroxide (NaOH).", "Step 4: The aqueous solution is extracted with dichloromethane (CH2Cl2) and the organic layer is dried over magnesium sulfate (MgSO4).", "Step 5: The solvent is removed under reduced pressure to yield 1-fluoro-6-azaspiro[2.5]octane as a colorless liquid.", "Step 6: 1-fluoro-6-azaspiro[2.5]octane is dissolved in HCl and the mixture is heated to reflux for 2 hours.", "Step 7: The reaction mixture is cooled and the resulting solid is filtered and washed with water to yield 1-fluoro-6-azaspiro[2.5]octane hydrochloride as a white solid." ] } | |
CAS-Nummer |
2648948-00-7 |
Molekularformel |
C7H13ClFN |
Molekulargewicht |
165.63 g/mol |
IUPAC-Name |
2-fluoro-6-azaspiro[2.5]octane;hydrochloride |
InChI |
InChI=1S/C7H12FN.ClH/c8-6-5-7(6)1-3-9-4-2-7;/h6,9H,1-5H2;1H |
InChI-Schlüssel |
HVQLLUCGQLNNEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CC2F.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.